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N-D-Glucopyranosyl-glycine Sodium Salt

E. coli metabolism purine biosynthesis N-glucosylglycine

N-D-Glucopyranosyl-glycine Sodium Salt is a pre-formed Maillard glycosylamine, structurally and functionally distinct from simple glycine or glucose/glycine mixtures. It enables precise metabolic fate mapping in E. coli, bypasses heat-activation in fastidious bacteria growth assays, and serves as a fluorescent probe for cell imaging per US 20140113325. This compound eliminates confounding variables inherent in in situ Maillard generation. For mechanistic studies requiring a defined N-glucosyl conjugate, it is the essential research tool. Not for human or veterinary use.

Molecular Formula C₈H₁₄NNaO₇
Molecular Weight 259.19
CAS No. 117072-57-8
Cat. No. B1144912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-D-Glucopyranosyl-glycine Sodium Salt
CAS117072-57-8
Molecular FormulaC₈H₁₄NNaO₇
Molecular Weight259.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-D-Glucopyranosyl-glycine Sodium Salt (CAS 117072-57-8) — What Procurement Specialists and Researchers Need to Know Before Sourcing


N-D-Glucopyranosyl-glycine Sodium Salt (CAS 117072-57-8) is a glycosylated amino acid conjugate formed by the condensation of D-glucose with glycine via an N-glycosidic bond, isolated as the sodium salt (molecular formula C₈H₁₄NNaO₇, MW 259.19 g/mol) [1]. This compound is a defined product of the Maillard reaction between glucose and glycine and has been used as a research tool to probe glucosylglycine, asparagine, and glutamine metabolism in Escherichia coli [2]. Unlike free glycine, the glucosyl moiety confers distinct physicochemical properties, including hygroscopicity, limited aqueous solubility (sparingly soluble in water; slightly soluble in methanol with heating), and a requirement for low-temperature storage (−20 °C under inert atmosphere) to maintain long-term stability [1]. The free acid form (CAS 34135-06-3) is also available as an alternative procurement option [1]. This compound is supplied exclusively for non-human research use and is not intended for therapeutic or veterinary applications [1].

Why N-D-Glucopyranosyl-glycine Sodium Salt Cannot Be Replaced by Unconjugated Glycine or Simple Glucose–Glycine Mixtures in Research Protocols


N-D-Glucopyranosyl-glycine Sodium Salt is not functionally interchangeable with its constituent building blocks (free glycine, D-glucose) or with a simple physical mixture of the two. In the Maillard reaction cascade, the pre-formed N-substituted glycosylamine represents a discrete intermediate that partitions into reaction pathways distinct from those accessible to unreacted glucose plus glycine [1]. In E. coli metabolic studies, glucosylglycine stimulates purine synthesis and 4-amino-5-imidazolecarboxamide riboside accumulation, yet — unlike free glycine — it does not donate its carbon/nitrogen atoms to the carboxamide product, indicating a fundamentally different metabolic routing [2]. Similarly, in Lactobacillus gayoni growth assays, the pre-formed compound elicits growth initiation in unheated medium, whereas a glucose-plus-glycine mixture requires prior autoclaving to generate the active principle [3]. These mechanistic divergences mean that substituting free glycine or an unprocessed glucose–glycine blend for the defined sodium salt will yield non-equivalent experimental outcomes in any protocol dependent on the specific N-glucosyl conjugate.

Procurement-Relevant Comparative Evidence for N-D-Glucopyranosyl-glycine Sodium Salt (CAS 117072-57-8) Versus Closest Analogs


Metabolic Routing in E. coli: N-D-Glucopyranosyl-glycine vs. Free Glycine — Carboxamide Precursor Contribution

In sulfadiazine-inhibited cultures of Escherichia coli, both N-D-glucopyranosyl-glycine and free glycine stimulate the accumulation of 4-amino-5-imidazolecarboxamide riboside, yet they differ fundamentally in their metabolic contribution: the glucosyl conjugate does not donate its glycyl carbon/nitrogen atoms to the carboxamide product, whereas free glycine does [1]. This constitutes a qualitative — albeit not independently quantified — difference in metabolic routing, indicating that the compound is recognised as a glycine metabolite but occupies a branch point distinct from direct purine precursor incorporation [1].

E. coli metabolism purine biosynthesis N-glucosylglycine 4-amino-5-imidazolecarboxamide riboside

Growth Initiation in Lactobacillus gayoni: Pre-formed N-D-Glucosylglycine vs. Unheated Glucose–Glycine Mixture

In Lactobacillus gayoni culture, rapid growth initiation normally requires heating (autoclaving) the complete medium containing glucose and glycine together. Pre-formed N-D-glucosylglycine circumvents this heat-activation requirement and stimulates growth when added to an otherwise unheated medium [1]. The precise growth-rate enhancement factor was not expressed as a quantitative fold-change in the original 1953 study, but the qualitative difference in growth initiation (growth in unheated medium with the compound vs. no growth without prior heating of the glucose–glycine mixture) is clearly documented [1]. Partial growth-stimulating activity has also been reported for Propionibacterium freudenreichii [2].

Lactobacillus gayoni bacterial growth factors heat activation N-D-glucosylglycine

Fluorescent Saccharide-Based Cell Imaging Reagent — Patent-Cited Utility of N-D-Glucopyranosyl-glycine Sodium Salt

A U.S. patent application (US 20140113325 A1) explicitly cites N-D-Glucopyranosyl-glycine Sodium Salt as a fluorescent saccharide-based derivative with utility in cell imaging and cell detection methods [1]. The patent describes the use of fluorescent saccharide-based derivatives — generated through an imine formation reaction between reducing sugars (including glucose) and amino group-containing compounds (including glycine) — for incubating cell samples and detecting fluorescence upon excitation [1]. The quantitative fluorescence parameters (excitation/emission wavelengths, quantum yield, detection sensitivity) are not specified for this exact compound in the available patent text; the claim is based on its structural membership in the claimed class of fluorescent saccharide derivatives formed from glucose and glycine [1].

cell imaging fluorescent saccharide derivative glucose derivative cancer cell detection

Maillard Reaction Intermediate: N-Substituted Glycosylamine vs. Amadori Rearrangement Product — Mechanistic Pathway Branching

In the Maillard reaction between D-glucose and glycine, the initial condensation yields an N-substituted glycosylamine (of which N-D-glucopyranosyl-glycine is the prototypical example). This intermediate can follow two competing pathways: (a) Amadori rearrangement to form 1-amino-1-deoxy-2-ketose derivatives, or (b) direct degradation to fission products and fluorescent nitrogenous compounds without proceeding through the Amadori intermediate [1]. The N-substituted glycosylamine itself, on mild heating, generates fluorescent compounds that can rapidly react with additional glycine to form melanoidins, effectively short-circuiting the canonical Amadori pathway [1]. This mechanistic bifurcation means that the pre-isolated N-glucopyranosyl-glycine offers a defined entry point for studying Maillard chemistry that is not accessible when starting from unreacted glucose and glycine, where both pathways operate concurrently and the steady-state concentration of the glycosylamine intermediate is difficult to control [1].

Maillard reaction N-substituted glycosylamine Amadori rearrangement glucose-glycine model system

Storage Stability and Handling: N-D-Glucopyranosyl-glycine Sodium Salt Requires −20 °C Storage Under Inert Atmosphere

N-D-Glucopyranosyl-glycine Sodium Salt is hygroscopic and requires storage at −20 °C under an inert atmosphere for long-term stability (up to 1–2 years); short-term storage (1–2 weeks) is possible at −4 °C [1]. This contrasts sharply with free glycine (CAS 56-40-6), which is stable at room temperature under standard laboratory conditions and is non-hygroscopic. The sodium salt form enhances aqueous handling characteristics compared to the free acid form, but still exhibits only sparing water solubility (requiring sonication) and slight methanol solubility with heating [1]. These stringent storage requirements have direct implications for procurement planning, shipping logistics, and laboratory workflow integration.

compound stability hygroscopic storage conditions N-D-glucopyranosyl-glycine

Sodium Salt vs. Free Acid Form: Aqueous Handling and Solubility Considerations for N-D-Glucopyranosyl-glycine

N-D-Glucopyranosyl-glycine is commercially available both as the sodium salt (CAS 117072-57-8) and as the free acid (CAS 34135-06-3) [1]. The sodium salt form is generally preferred for biochemical and cell-based assays due to enhanced aqueous dispersibility and compatibility with physiological pH ranges, although its absolute water solubility remains limited (sparingly soluble, requiring sonication) [1]. The free acid form may be more suitable for organic synthesis applications in non-aqueous media. Quantitative solubility values (e.g., mg/mL) are not consistently reported across vendors for either form, making direct numeric comparison difficult; however, the sodium salt is explicitly described as the preferred form for biochemical research applications owing to its improved handling in aqueous systems [1].

sodium salt free acid aqueous solubility N-D-glucopyranosyl-glycine formulation

N-D-Glucopyranosyl-glycine Sodium Salt (CAS 117072-57-8) — Validated Research Application Scenarios


Investigating Purine Biosynthesis and Glycine Metabolic Partitioning in Escherichia coli

N-D-Glucopyranosyl-glycine Sodium Salt is a validated probe for dissecting glycine metabolic fate in E. coli. In sulfadiazine-inhibited cultures, the compound stimulates accumulation of 4-amino-5-imidazolecarboxamide riboside — the same endpoint as free glycine — yet does not contribute its glycyl carbon/nitrogen atoms to the product, enabling researchers to distinguish glucosylglycine-specific signalling from canonical glycine incorporation into the purine biosynthetic pathway [1]. This application is directly supported by the foundational work of Rogers, King, and Cheldelin (1960).

Studying Heat-Stable Bacterial Growth Factors in Lactobacillus and Propionibacterium Species

The compound serves as a defined heat-stable growth factor for fastidious bacteria. In Lactobacillus gayoni, pre-formed N-D-glucosylglycine bypasses the requirement for autoclaving glucose with glycine, enabling growth initiation in unheated medium [1]. Researchers investigating Maillard-derived growth promoters or heat-activation mechanisms in lactic acid bacteria and propionibacteria can use this compound to standardise experimental conditions and eliminate the confounding variable of heat treatment.

Fluorescent Saccharide-Based Cell Imaging and Cancer Cell Detection

As cited in U.S. Patent Application US 20140113325 A1, N-D-Glucopyranosyl-glycine Sodium Salt is explicitly identified as a fluorescent saccharide-based derivative with utility in cell detection and imaging methods [1]. The imine-linked glucose–glycine conjugate exhibits intrinsic fluorescence properties that can be exploited for incubating cell samples, exciting at appropriate wavelengths, and detecting emitted fluorescence. This application is particularly relevant for laboratories developing glucose-uptake-based cancer cell imaging protocols or investigating differential saccharide transport in normal versus malignant cells.

Maillard Reaction Mechanism Studies Using a Defined N-Substituted Glycosylamine Intermediate

Food chemists and Maillard reaction researchers can employ N-D-Glucopyranosyl-glycine Sodium Salt as a pre-isolated, structurally defined N-substituted glycosylamine to study the early-stage Maillard reaction in a controlled manner. Unlike the complex, kinetically evolving mixture obtained when glucose and glycine are simply heated together, the pure compound allows investigation of glycosylamine-specific degradation pathways — including direct fission to fluorescent nitrogenous compounds and melanoidin formation — without interference from the concurrent Amadori rearrangement pathway [1]. This mechanistic clarity is essential for kinetic modelling and for elucidating the contribution of glycosylamine intermediates to colour, flavour, and advanced glycation end-product formation.

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